N-(pyridin-2-ylmethyl)cyclopentanecarboxamide
Overview
Description
N-(pyridin-2-ylmethyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H16N2O It is a derivative of cyclopentanecarboxamide, where the amide nitrogen is substituted with a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-ylmethyl)cyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with pyridin-2-ylmethanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyridin-2-ylmethyl)cyclopentanecarboxylic acid, while reduction could produce N-(pyridin-2-ylmethyl)cyclopentylamine.
Scientific Research Applications
N-(pyridin-2-ylmethyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
- N-(pyridin-2-ylmethyl)benzamide
Uniqueness
N-(pyridin-2-ylmethyl)cyclopentanecarboxamide is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-1-2-6-10)14-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDWQVSXYFUEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256124 | |
Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111711-37-6 | |
Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111711-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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